![molecular formula C29H29NO3 B14636869 3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine CAS No. 53580-91-9](/img/structure/B14636869.png)
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of benzyloxy groups and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine typically involves multiple steps. One common method includes the nucleophilic substitution reaction where benzyloxy groups are introduced to the pyridine ring. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine undergoes various chemical reactions including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy or methyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or THF.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Simplified pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the reagents used.
Applications De Recherche Scientifique
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)benzyl chloride: Similar structure with a benzyloxy group and a chloride substituent.
2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine: Contains benzyloxy and methoxy groups attached to an ethylamine backbone.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Features a benzyloxy group and a hydroxy group on a benzaldehyde ring.
Uniqueness
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine is unique due to the presence of multiple benzyloxy groups and a methyl group on the pyridine ring. This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
53580-91-9 |
|---|---|
Formule moléculaire |
C29H29NO3 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-methyl-3-phenylmethoxy-4,5-bis(phenylmethoxymethyl)pyridine |
InChI |
InChI=1S/C29H29NO3/c1-23-29(33-20-26-15-9-4-10-16-26)28(22-32-19-25-13-7-3-8-14-25)27(17-30-23)21-31-18-24-11-5-2-6-12-24/h2-17H,18-22H2,1H3 |
Clé InChI |
JEKFZCHTFLHPEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



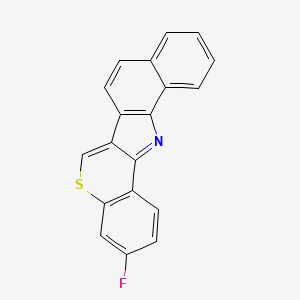
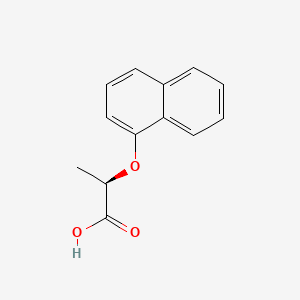
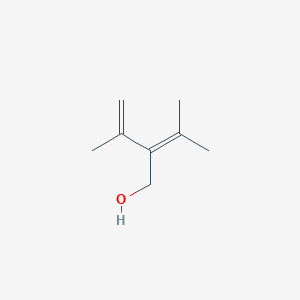
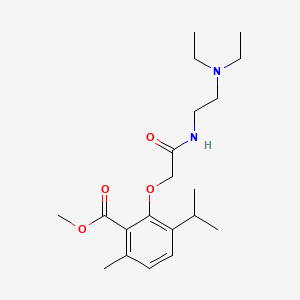
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)

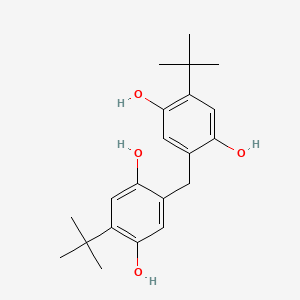


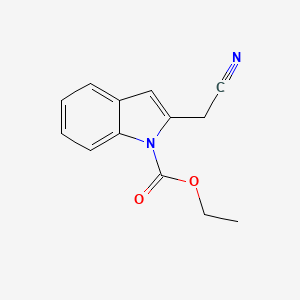

![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
